2-Chloropropionyl chloride

Description

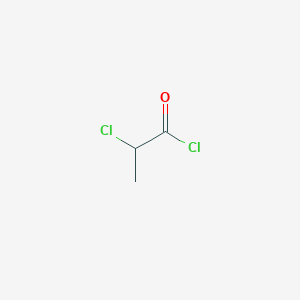

Structure

3D Structure

Properties

IUPAC Name |

2-chloropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQDSBVHLKBEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864097 | |

| Record name | 2-Chloropropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Chloropropionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

19.0 [mmHg] | |

| Record name | 2-Chloropropionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7623-09-8 | |

| Record name | 2-Chloropropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7623-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl chloride, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl chloride, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloropropionyl chloride CAS number and properties

An In-depth Technical Guide to 2-Chloropropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (2-CPC), a significant chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its chemical and physical properties, synthesis methodologies, key applications, and essential safety and handling information.

Chemical Identity and Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2][3] It is a highly reactive acyl chloride, making it a valuable reagent in various organic syntheses.[2][3]

CAS Number: 7623-09-8[4][5][6][7]

Molecular Formula: C₃H₄Cl₂O[2][5][6][7]

Linear Formula: CH₃CHClCOCl[4]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 126.97 g/mol | [2][4][5][6][8] |

| Melting Point | -71 °C / -95.8 °F | [1][9][10] |

| Boiling Point | 109 - 111 °C / 228.2 - 231.8 °F @ 760 mmHg | [1][9][10] |

| Density | 1.308 g/mL at 25 °C | [10] |

| Flash Point | 31 °C / 88 °F | [2][10] |

| Autoignition Temperature | 510 °C / 950 °F | [1][11] |

| Vapor Pressure | 28 mbar @ 20 °C | [1] |

| Refractive Index | n20/D 1.440 | [10] |

| Solubility | Reacts violently with water. Soluble in organic solvents like dichloromethane and ether. | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][2][3][12] |

| Odor | Pungent, Stench | [1][9] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes: the chlorination of propionyl chloride and the chlorination of 2-chloropropionic acid.[13][14] The synthesis of optically active D-(+)-2-chloropropionyl chloride is of particular importance in pharmaceutical manufacturing.[15]

General Synthesis from 2-Chloropropionic Acid

A common laboratory and industrial method for preparing this compound involves the reaction of 2-chloropropionic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][14] The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[2]

Experimental Protocol: Synthesis via Thionyl Chloride [2]

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirring mechanism, add 2-chloropropionic acid.

-

Reagent Addition: Slowly add thionyl chloride to the 2-chloropropionic acid. A typical molar ratio is 1.2 moles of thionyl chloride to 1 mole of 2-chloropropionic acid.[2]

-

Reaction Conditions: Heat the mixture to reflux, typically between 70-80°C, and maintain for 4-6 hours.[2]

-

Work-up: After the reaction is complete, remove the excess thionyl chloride, often by rotary evaporation.[2]

-

Purification: Purify the resulting this compound by distillation under reduced pressure.[2] This optimized protocol can achieve yields in the range of 85-90%.[2]

Synthesis of this compound from 2-Chloropropionic Acid.

Synthesis of D-(+)-2-Chloropropionyl Chloride

Optically active D-(+)-2-chloropropionyl chloride is a crucial intermediate for synthesizing certain pharmaceuticals, such as N(2)-L-alanyl-L-glutamine.[15] A one-pot synthesis method starting from L-lactic acid has been developed.[15]

Experimental Protocol: One-Pot Synthesis from L-Lactic Acid [15]

-

Initial Setup: Add thionyl chloride to a reaction flask and cool it to -2.0°C using an ice-salt bath.

-

Reagent Addition: Slowly and simultaneously add L-lactic acid and a catalyst (e.g., pyridine) dropwise into the cooled thionyl chloride. The weight ratio of L-lactic acid to thionyl chloride should be approximately 1:3.2-3.4, and the ratio of L-lactic acid to catalyst should be around 1:0.05-0.08. Maintain the system temperature below 0°C during the addition, which should take about 2.5 hours.

-

Reaction Progression: Continue stirring the mixture in the ice-salt bath for 4 hours.

-

Heating Phase: Subsequently, heat the reaction mixture to 50°C and maintain this temperature for 2.5 hours.

-

Purification: After the reaction is complete, perform rectification under reduced pressure to collect the D-(+)-2-chloropropionyl chloride fraction.

One-Pot Synthesis of D-(+)-2-Chloropropionyl Chloride.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in various fields:

-

Pharmaceutical Synthesis: It is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the production of ibuprofen, where it reacts with isobutylbenzene.[13] It is also a starting material for drugs like cloxoprofen sodium.[15]

-

Agrochemicals: This compound serves as an intermediate in the manufacturing of plant protection products.[2]

-

Polymer Chemistry: this compound is utilized in the preparation of macroinitiators for atom transfer radical polymerization (ATRP), a controlled polymerization technique.[4]

-

Fine Chemicals: It is used in the synthesis of other fine chemicals, such as (±)-mintlactone.[4]

Safety, Handling, and Reactivity

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Summary

| Hazard | Description | References |

| Flammability | Flammable liquid and vapor. | [1][2][9] |

| Corrosivity | Causes severe skin burns and eye damage. | [1][2][9] |

| Reactivity with Water | Reacts violently with water, liberating toxic gas (hydrogen chloride). | [1][9] |

| Acute Toxicity | Harmful if swallowed. | [1][16] |

| Respiratory Irritation | May cause respiratory irritation. | [1][9] |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, and protective gloves and clothing.[1][11] Use spark-proof tools and explosion-proof equipment.[9][11] Ground and bond containers when transferring material.[11]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Keep containers tightly closed and protect from moisture.[1][9] Store under an inert atmosphere.[1][9]

Reactivity and Incompatibilities

-

Incompatible Materials: Avoid contact with strong bases, alcohols, amines, metals, and oxidizing agents.[9]

-

Hazardous Decomposition Products: Thermal decomposition can produce irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[1][9]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a wide array of valuable compounds, particularly in the pharmaceutical and agrochemical sectors. Its high reactivity, while beneficial for synthesis, necessitates stringent safety protocols. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and development.

References

- 1. kscl.co.in [kscl.co.in]

- 2. This compound|CAS 7623-09-8|Supplier [benchchem.com]

- 3. CAS 7623-09-8: 2-Chloropropanoyl chloride | CymitQuimica [cymitquimica.com]

- 4. 2-氯丙酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS-7623-09-8, 2-Chloro Propionyl Chloride Manufacturers, Suppliers & Exporters in India | 051925 [cdhfinechemical.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 7623-09-8 [chemicalbook.com]

- 8. This compound | C3H4Cl2O | CID 111019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. jnfuturechemical.com [jnfuturechemical.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. This compound | 7623-09-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 14. Page loading... [wap.guidechem.com]

- 15. CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride - Google Patents [patents.google.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Chloropropionyl Chloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Chloropropionyl chloride, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, outlines key experimental protocols for its synthesis, and visualizes the synthetic pathways.

Core Chemical Properties

This compound, also known as 2-chloropropanoyl chloride, is a highly reactive acyl chloride.[1] It is a colorless to light yellow liquid with a pungent odor.[1][2][3] Its reactivity stems from the presence of both an acid chloride group and a chlorine atom on the adjacent alpha-carbon, making it a valuable precursor for introducing the 2-chloropropionyl moiety into more complex molecules.[2] It is soluble in organic solvents but reacts with nucleophiles such as water, alcohols, and amines.[1][3]

The fundamental molecular data for this compound is summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃H₄Cl₂O | [4][5][6][7] |

| Molecular Weight | 126.97 g/mol | [4][6][7] |

| Alternate Molecular Weight | 126.969 g/mol | [5][8] |

| CAS Registry Number | 7623-09-8 | [5][6][7] |

| IUPAC Name | 2-chloropropanoyl chloride | [4][7] |

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is primarily achieved through two main industrial methods: the chlorination of 2-chloropropionic acid and the chlorination of propionyl chloride.[9]

The following diagram illustrates the primary pathways for synthesizing this compound, highlighting the key reactants and intermediate steps.

Caption: Key synthetic routes to this compound.

This method utilizes a chlorinating agent, most commonly thionyl chloride (SOCl₂), to convert 2-chloropropionic acid into its corresponding acyl chloride.[2][3] The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies product purification.[2]

Methodology:

-

Reactant Charging: In a reaction vessel equipped for reflux, charge 2-chloropropionic acid.

-

Reagent Addition: Add thionyl chloride. An optimized protocol suggests a molar ratio of 1:1.2 of 2-chloropropionic acid to thionyl chloride.[2]

-

Reaction: Heat the mixture to reflux, typically between 70-80°C, for a duration of 4-6 hours.[2]

-

Purification: After the reaction is complete, remove the excess thionyl chloride, often by rotary evaporation. The final product, this compound, is then purified by distillation under reduced pressure.[2]

This industrial method involves the direct chlorination of propionyl chloride.[2][10] The reaction substitutes a hydrogen atom on the α-carbon with a chlorine atom.[2]

Methodology:

-

Apparatus Setup: The reaction is conducted in a reactor equipped with a feed system, temperature control, a condenser, and an exhaust gas system.[9]

-

Reactant and Catalyst Charging: Add propionyl chloride and a catalyst, such as chlorosulfonic acid, to the reactor.[9]

-

Gas Introduction: Heat the mixture to the desired reaction temperature (e.g., 40°C) and introduce chlorine gas and oxygen at a specific flow rate.[9] Oxygen can act as a radical scavenger to inhibit side reactions.[9]

-

Monitoring and Completion: The reaction progress is monitored by sampling and analysis until the starting material is consumed.[9]

-

Purification: Upon completion, the desired this compound is isolated and purified from the reaction mixture.

A one-pot method has been developed to synthesize the optically active D-(+)-2-chloropropionyl chloride from food-grade L-lactic acid.[11]

Methodology:

-

Initial Setup: Add thionyl chloride to a reaction flask and cool to below 0°C using an ice-salt bath.[11]

-

Reactant Addition: Slowly add L-lactic acid and a pyridine catalyst dropwise, maintaining the system temperature below 0°C. A typical weight ratio is L-lactic acid to thionyl chloride of 1:3.2–3.4 and L-lactic acid to pyridine of 1:0.05–0.08.[11]

-

Initial Reaction: Stir the mixture under the ice-salt bath conditions for 3-6 hours.[11]

-

Heating: Raise the temperature to 40-60°C and maintain for several hours.[11]

-

Product Isolation: After the reaction, the product, D-(+)-2-chloropropionyl chloride, is obtained by rectification under reduced pressure.[11]

Applications in Research and Development

This compound is a versatile reagent in organic synthesis. It is a key intermediate in the production of various pharmaceuticals, including beta-lactam antibiotics and drugs such as ibuprofen.[3][10] It is also used in the synthesis of agrochemicals and for the chemical surface functionalization of materials like parylene C.[2][6] Its high reactivity requires careful handling under anhydrous conditions to prevent hydrolysis.[3]

References

- 1. CAS 7623-09-8: 2-Chloropropanoyl chloride | CymitQuimica [cymitquimica.com]

- 2. This compound|CAS 7623-09-8|Supplier [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C3H4Cl2O | CID 111019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound, 95% | Fisher Scientific [fishersci.ca]

- 8. This compound [webbook.nist.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 11. CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Chloropropionyl Chloride from Propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloropropionyl chloride, a critical intermediate in the pharmaceutical and fine chemical industries. The focus of this document is the direct chlorination of propionyl chloride, a common industrial method. This guide will detail the underlying reaction mechanisms, provide a summary of experimental conditions and their impact on yield and selectivity, and present a detailed experimental protocol.

Introduction

This compound is a bifunctional molecule featuring both a reactive acid chloride and an α-chloro group. This structure makes it a valuable building block for the synthesis of a wide range of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and various pesticides. The industrial production of this compound is primarily achieved through two routes: the chlorination of 2-chloropropionic acid and the direct chlorination of propionyl chloride. The latter method, which is the focus of this guide, is often favored for its simplicity and the stable quality of the resulting product.

Reaction Mechanisms

The direct chlorination of propionyl chloride can proceed through two primary mechanistic pathways: a free-radical mechanism and an ionic mechanism. The prevailing mechanism is largely dependent on the reaction conditions, particularly the presence or absence of catalysts and initiators.

Free-Radical Chlorination

In the absence of catalysts and often initiated by UV light, the chlorination of propionyl chloride can proceed via a free-radical chain reaction. This mechanism involves three key stages: initiation, propagation, and termination.

-

Initiation: The chlorine molecule (Cl₂) undergoes homolytic cleavage upon exposure to UV light to form two highly reactive chlorine radicals (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from the α-carbon of propionyl chloride, forming a propionyl chloride radical and a molecule of hydrogen chloride (HCl). This radical then reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, which continues the chain reaction.

-

Termination: The reaction ceases when two radicals combine.

To enhance the selectivity for the desired α-substituted product and suppress side reactions, radical scavengers such as oxygen or dinitrobenzene can be introduced.

Ionic Chlorination

The presence of a Lewis acid or a strong protic acid catalyst, such as chlorosulfonic acid (ClSO₃H) or sulfuric acid (H₂SO₄), promotes an ionic chlorination pathway. This method can significantly accelerate the reaction rate.

The proposed mechanism involves the formation of an enol intermediate from propionyl chloride, catalyzed by the acid. The enol then acts as a nucleophile, attacking a polarized chlorine molecule to form a resonance-stabilized carbocation. Subsequent loss of a proton yields the this compound. The use of strong acid catalysts has been shown to dramatically reduce reaction times.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the chlorination of propionyl chloride and related acyl chlorides. These parameters highlight the influence of catalysts and reaction conditions on reaction time and product selectivity.

| Parameter | Value | Conditions/Notes |

| Reaction Temperature | 40°C | Optimal temperature for catalyzed ionic chlorination.[1] |

| Catalyst | Chlorosulfonic acid (ClSO₃H) | Promotes a faster ionic reaction mechanism.[1] |

| Sulfuric acid (H₂SO₄) | Also used to catalyze the ionic reaction.[1] | |

| Catalyst Ratio | 6:100 (Chlorosulfonic acid to acetyl chloride) | This ratio for the analogous chlorination of acetyl chloride provides a starting point for optimization.[1] |

| Chlorine Gas Flow Rate | 60 L/h | In a 0.5L reactor for the chlorination of acetyl chloride.[1] |

| Radical Scavenger | Oxygen (O₂) | Used to improve the selectivity of the α-substituted product.[1] |

| Oxygen to Chlorine Molar Ratio | 5.5:100 | Found to be optimal in the catalyzed chlorination of acetyl chloride.[1] |

| Reaction Time (Uncatalyzed) | > 15 hours (for monochlorination) | For the reaction of chlorine gas with acetyl chloride at room temperature.[1] |

| ~72 hours | For the chlorination of propionyl chloride with a temperature gradient, achieving ~93% selectivity.[1] | |

| Reaction Time (Catalyzed) | 3 hours | Under optimal conditions with chlorosulfonic acid and oxygen.[1] |

| Product Selectivity | ~93% | Achieved with a gradient increase in reaction temperature over 72 hours.[1] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the direct chlorination of propionyl chloride, based on optimized conditions reported in the literature.

Materials and Equipment

-

Reactants: Propionyl chloride (≥98%), Chlorine gas (Cl₂), Oxygen (O₂)

-

Catalyst: Chlorosulfonic acid (ClSO₃H)

-

Apparatus:

-

A 0.5 L glass reactor with a gas inlet (equipped with a G3 sand core for fine bubbling), a temperature probe, a condenser, and a mechanical stirrer.

-

A temperature control system (e.g., a heating mantle with a controller or a water bath).

-

Gas flow meters for chlorine and oxygen.

-

A condensation device to prevent the escape of volatile reactants and products.

-

An exhaust gas system to safely neutralize unreacted chlorine and HCl byproduct (e.g., a scrubber with a sodium hydroxide solution).

-

Fractional distillation apparatus for purification.

-

Gas chromatograph (GC) for analysis.

-

Procedure

-

Reactor Setup: Assemble the dry glass reactor with the stirrer, temperature probe, condenser, and gas inlet. Connect the outlet of the condenser to the exhaust gas scrubbing system.

-

Charging the Reactor: In a fume hood, charge the reactor with propionyl chloride and chlorosulfonic acid in a molar ratio of approximately 100:6.

-

Heating: Begin stirring and heat the reaction mixture to the target temperature of 40°C.

-

Gas Introduction: Once the temperature has stabilized, introduce a mixture of chlorine gas and oxygen through the gas inlet at a molar ratio of 100:5.5. The chlorine gas flow rate should be adjusted based on the reactor size and reaction progress (a starting point for a 0.5L reactor is approximately 60 L/h).

-

Reaction Monitoring: Monitor the reaction progress by taking samples periodically (e.g., every 30 minutes) and analyzing them by gas chromatography. The reaction is considered complete when the concentration of propionyl chloride is below a desired level (e.g., <1%).

-

Work-up: Once the reaction is complete, stop the flow of gases and turn off the heating. Allow the reactor to cool to room temperature.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure. This is crucial to separate the product from any remaining starting material, catalyst, and dichlorinated byproducts. The distillation should be performed under an inert atmosphere to prevent decomposition.

Analysis

The purity of the final product should be determined by gas chromatography. A typical GC method would involve a non-polar capillary column (e.g., TG-1MS) with a temperature program to separate propionyl chloride, this compound, and any over-chlorinated products. A Flame Ionization Detector (FID) is suitable for this analysis.

Visualizations

Reaction Pathway

Caption: Ionic chlorination pathway of propionyl chloride.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

The direct chlorination of propionyl chloride is an efficient and industrially relevant method for the synthesis of this compound. The reaction can be significantly optimized through the use of acid catalysts, which promote a faster ionic mechanism over the slower free-radical pathway. Careful control of reaction parameters such as temperature, catalyst loading, and gas flow rates is essential for achieving high yields and selectivity. The detailed protocol and data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

2-Chloropropionyl chloride synthesis using thionyl chloride

An In-depth Technical Guide to the Synthesis of 2-Chloropropionyl Chloride Using Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₃H₄Cl₂O) is a highly reactive and versatile chemical intermediate, critical in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring both an acyl chloride and an alpha-chloro group, makes it an excellent precursor for introducing the 2-chloropropionyl moiety into more complex molecules.[1] A primary and efficient method for its synthesis is the reaction of 2-chloropropionic acid with thionyl chloride (SOCl₂). This technical guide provides a comprehensive overview of this synthesis, detailing the reaction mechanism, experimental protocols, and critical safety considerations. Quantitative data from various optimized processes are summarized for comparative analysis, and key workflows are visualized to enhance understanding.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and reliable transformation. The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. Following the departure of a chloride ion, the intermediate decomposes to form the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[4] The formation of gaseous byproducts helps to drive the reaction to completion, simplifying product purification.[1] Catalysts such as pyridine or N,N-dimethylformamide (DMF) can be used to accelerate the reaction.[4]

References

An In-depth Technical Guide to the Reactivity of 2-Chloropropionyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloropropionyl chloride is a highly reactive bifunctional molecule widely utilized in the chemical and pharmaceutical industries as a key intermediate for the synthesis of a diverse range of compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its reactivity is primarily characterized by the electrophilic nature of the carbonyl carbon in the acyl chloride group, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, thiols, and water. It details the underlying reaction mechanisms, presents quantitative data on reaction outcomes, and provides exemplary experimental protocols.

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution . This two-step addition-elimination mechanism is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group.[4]

The general mechanism can be visualized as follows:

The reactivity of the nucleophile plays a crucial role in the reaction kinetics, with stronger nucleophiles generally leading to faster reaction rates. The presence of a base is often required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1]

Reactivity with Specific Nucleophiles

Amines: Formation of Amides

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 2-chloropropionamides.[1] This reaction is of significant importance in the synthesis of various pharmaceuticals. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced. This classic amidation is often referred to as the Schotten-Baumann reaction.[5][6][7]

References

- 1. This compound|CAS 7623-09-8|Supplier [benchchem.com]

- 2. CN102190574A - Method for preparing this compound with high optical activity - Google Patents [patents.google.com]

- 3. chemistryguru.com.sg [chemistryguru.com.sg]

- 4. kscl.co.in [kscl.co.in]

- 5. Synthetic method of D-(+)-2-chloro-propanoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Navigating the Solubility of 2-Chloropropionyl Chloride in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloropropionyl chloride in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data on solubility and miscibility, outlines experimental considerations for handling this reactive compound, and presents logical workflows for solubility determination.

Core Topic: Solubility and Miscibility of this compound

This compound (CAS No. 7623-09-8) is a highly reactive acyl chloride widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility in organic synthesis is significantly influenced by its behavior in different solvents. Generally, this compound is soluble in a range of common organic solvents.[1][2] However, its high reactivity, particularly its violent reaction with water and protic solvents, necessitates careful solvent selection.[3]

Quantitative Solubility Data

Qualitative Solubility and Miscibility

The following table summarizes the qualitative solubility and miscibility of this compound in various organic solvents based on available chemical data.

| Solvent | Chemical Class | Solubility/Miscibility | Reactivity Notes |

| Dichloromethane | Halogenated Hydrocarbon | Soluble[1] | Generally compatible under anhydrous conditions. |

| Diethyl Ether | Ether | Soluble[1] | Generally compatible under anhydrous conditions. |

| Chloroform | Halogenated Hydrocarbon | Soluble | Generally compatible under anhydrous conditions. |

| Water | Protic Solvent | Insoluble; Reacts Violently[2][3] | Vigorous and exothermic reaction to form 2-chloropropionic acid and HCl. |

| Alcohols (e.g., Ethanol, Methanol) | Protic Solvent | Incompatible; Reacts | Reacts to form the corresponding esters. |

| Amines (e.g., Pyridine) | Amine | Incompatible; Reacts | Reacts to form the corresponding amides. |

Note: The term "soluble" in the context of this compound in aprotic solvents often implies miscibility, meaning they can be mixed in all proportions to form a homogeneous solution.

Experimental Protocols and Considerations

Due to the reactive nature of this compound, determining its solubility requires stringent anhydrous conditions to prevent hydrolysis and other side reactions.

General Experimental Protocol for Solubility/Miscibility Determination

-

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Oven-dried glassware (e.g., vials, graduated cylinders, stir bars)

-

Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line

-

Magnetic stirrer

-

Analytical balance

-

-

Procedure:

-

All glassware should be thoroughly dried in an oven at >120°C for several hours and allowed to cool in a desiccator or under an inert atmosphere.

-

Conduct all manipulations under an inert atmosphere (nitrogen or argon).

-

In a tared vial containing a magnetic stir bar, add a known volume of the anhydrous organic solvent.

-

While stirring, incrementally add known masses of this compound to the solvent.

-

Observe for complete dissolution after each addition. The point at which the solution becomes saturated and a separate phase or undissolved material persists can be considered the solubility limit under the specified conditions.

-

For a miscibility test, observe if a single, clear phase is maintained upon addition of the solute to the solvent in various proportions (e.g., 1:1, 1:10, 10:1 by volume).

-

-

Safety Precautions:

-

This compound is a corrosive and lachrymatory substance. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ensure all equipment is dry and avoid any contact with moisture.

-

Visualizing Key Concepts

To further aid in the understanding of the principles and processes involved, the following diagrams have been generated.

References

Spectroscopic Profile of 2-Chloropropionyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-chloropropionyl chloride (CAS No: 7623-09-8), a key building block in the synthesis of pharmaceuticals and other fine chemicals. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.7 | Doublet | ~7 |

| CH | ~4.6 | Quartet | ~7 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~25 |

| CH | ~55 |

| C=O | ~170 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-chlorine bonds. The data presented here is based on the gas-phase IR spectrum available in the NIST Chemistry WebBook.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretch (acid chloride) |

| ~2950-3000 | Medium | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (alkane) |

| ~700-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation pattern, including the isotopic signature of chlorine. The data is sourced from the NIST Mass Spectrometry Data Center.[2]

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 126/128 | ~5 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 91 | ~30 | [M-Cl]⁺ |

| 63/65 | 100 | [CH₃CHCl]⁺ (Base peak with ³⁵Cl/³⁷Cl) |

| 27 | ~80 | [C₂H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the free induction decay (FID).

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired FIDs are Fourier transformed to generate the NMR spectra. Phase and baseline corrections are applied, and the spectra are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, a common method is direct injection into the ion source via a heated probe or gas chromatography (GC-MS). In GC-MS, the sample is first separated from any impurities on a GC column before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a standard technique for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of characterizing an organic compound like this compound using multiple spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Understanding the reactivity of the alpha-chloro position

An In-Depth Technical Guide to the Reactivity of the Alpha-Chloro Position

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alpha-chloro (α-chloro) position in organic molecules represents a site of significant and versatile reactivity, largely governed by the interplay of inductive and resonance effects. The presence of a chlorine atom adjacent to a functional group, such as a carbonyl, ether, or sulfide, profoundly influences the molecule's electrophilic and nucleophilic properties. This guide provides a detailed exploration of the electronic effects, primary reaction mechanisms, and synthetic applications associated with the α-chloro position. It includes a review of key reactions such as nucleophilic substitution, elimination, and rearrangements, alongside detailed experimental protocols and quantitative data to support theoretical discussions. This document is intended to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development, offering insights into leveraging the unique reactivity of α-chloro compounds for molecular design and synthesis.

Core Principles of Reactivity

The reactivity of the α-carbon is fundamentally dictated by the strong inductive electron-withdrawing effect (-I effect) of the chlorine atom. This effect polarizes the C-Cl bond, rendering the α-carbon electron-deficient and thus highly susceptible to attack by nucleophiles. When the chlorine is positioned alpha to a π-system, such as a carbonyl group (C=O), its reactivity is further modulated.

-

Activation towards Nucleophilic Attack: The primary effect is the enhancement of the electrophilicity of the α-carbon, making it an excellent substrate for S(_N)2 reactions. The rate of these reactions is significantly faster compared to corresponding unsubstituted alkyl halides.[1]

-

Acidity of α'-Protons: In α-chloro carbonyl compounds, the inductive effects of both the chlorine and the carbonyl group increase the acidity of the protons on the adjacent carbon (the α'-position). This facilitates the formation of enolates, which are key intermediates in reactions like the Favorskii rearrangement.

-

Competition Between Reaction Sites: α-chloro ketones present multiple electrophilic sites. Nucleophiles can attack the carbonyl carbon, the α-carbon, or the halogen atom. Furthermore, bases can abstract protons at the α'- or even β-positions, leading to a variety of possible reaction pathways.[1]

A logical diagram illustrating the factors that influence the reactivity pathways at an α-chloro ketone center is presented below.

Key Reaction Mechanisms

Bimolecular Nucleophilic Substitution (S(_N)2)

The S(_N)2 reaction is a cornerstone of α-chloro reactivity. The electron deficiency at the α-carbon makes it a prime target for a wide range of nucleophiles. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the α-carbon is a chiral center.

The reactivity of α-haloketones in S(_N)2 reactions is significantly enhanced compared to analogous alkyl halides due to the inductive effect of the carbonyl group.[1]

Elimination Reactions

In the presence of a strong, non-nucleophilic base, α-chloro compounds with β-hydrogens can undergo E2 elimination to form alkenes. This pathway competes with S(_N)2, and the outcome is often determined by the nature of the base and steric hindrance around the α-carbon. Bulky bases favor elimination.

If there are no β-hydrogens, or if conditions are specifically tailored, α-elimination can occur. This involves the removal of the chlorine and an α-hydrogen from the same carbon atom, typically by a very strong base, to generate a highly reactive carbene intermediate. The formation of dichlorocarbene from chloroform is a classic example of this process.[2]

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones (with at least one α'-hydrogen) in the presence of a base (typically an alkoxide or hydroxide). It proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative. For cyclic α-halo ketones, this results in a ring contraction, a synthetically valuable transformation.[3][4]

Quantitative Reactivity Data

While extensive compiled databases are scarce, literature provides valuable data points for specific reactions. Yields for synthetic procedures are highly dependent on substrate and conditions, but representative data offers a comparative baseline.

Comparative Yields of α-Chlorination of Acetophenone

The synthesis of α-chloroacetophenone is a common benchmark reaction. Different chlorinating agents and conditions produce varying yields and side-product profiles.

| Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dichlorohydantoin | p-TsOH / Methanol | 30-35 | 6 | 95 | [5][6] |

| Chloramine-T | CTAB / H₂O-HOAc | 30 | - | >90 | [7] |

| Sulfuryl Chloride | Toluene | - | - | High | [8] |

| Sulfuryl Chloride | Dichloromethane | - | - | ~97 (with side products) | [8] |

Note: Yields are highly substrate-dependent. CTAB = Cetyltrimethylammonium bromide, p-TsOH = p-Toluenesulfonic acid.

Spectroscopic Data

NMR spectroscopy is a primary tool for identifying α-chloro compounds. The electron-withdrawing nature of chlorine deshields adjacent protons and carbons, shifting their signals downfield.

| Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| R-CH₂-Cl | 3.6 - 3.8 | 25 - 50 |

| Ar-C(=O)-CH₂-Cl | 4.7 - 4.9 | 45 - 55 |

| R-C(=O)-CH(Cl)-R | 4.1 - 4.5 | 55 - 70 |

| R-O-CH₂-Cl | 5.2 - 5.8 | 70 - 90 |

Data compiled from multiple sources.[9][10][11][12] Ranges are approximate and vary with solvent and molecular structure.

Experimental Protocols

Detailed and reliable experimental procedures are critical for safely and effectively working with α-chloro compounds.

General Protocol for α-Chlorination of a Ketone

This procedure is adapted from the synthesis of α-chloroacetophenones using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[5]

-

1. Reaction Setup: To a solution of the acetophenone derivative (10 mmol) in methanol (50 mL), add p-toluenesulfonic acid (p-TsOH) (0.5 mmol) as a catalyst.

-

2. Reagent Addition: Add DCDMH (5.5 mmol, 0.55 eq.) in portions to the stirred solution at room temperature.

-

3. Reaction Monitoring: Maintain the temperature at 30-35°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

4. Workup: Once the starting material is consumed, pour the reaction mixture into cold water (100 mL) and stir.

-

5. Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography.

Protocol for Favorskii Rearrangement of 2-Chlorocyclohexanone

This procedure describes a typical ring-contraction reaction.[3][4]

-

1. Base Preparation: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of sodium methoxide by dissolving sodium metal (2.2 eq) in anhydrous methanol (200 mL) at 0°C.

-

2. Substrate Addition: Add a solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether (150 mL) to the sodium methoxide solution via cannula at 0°C.

-

3. Reaction: Warm the resulting slurry to room temperature, then heat to reflux (approx. 55°C) for 4 hours.

-

4. Quenching: Cool the reaction mixture to 0°C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

5. Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

6. Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude methyl cyclopentanecarboxylate product via silica gel flash chromatography.

Applications in Drug Discovery and Development

The α-chloro position is a key structural motif in many pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

-

Covalent Inhibitors: The electrophilic nature of the α-carbon makes it an ideal "warhead" for covalent inhibitors. It can form a stable covalent bond with nucleophilic residues (e.g., cysteine, serine, lysine) in the active site of a target protein, leading to irreversible inhibition.

-

Synthetic Intermediates: α-Chloroketones are versatile building blocks for synthesizing complex heterocyclic structures, which form the core of many drugs. They are precursors to α-amino epoxides, which are important pharmaceutical intermediates.

-

Modulation of Physicochemical Properties: The introduction of a chlorine atom can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity. This "magic chloro" effect is a common strategy in lead optimization to improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 3. adichemistry.com [adichemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. One-step method for preparing alpha-halogenated acetophenone glycol ketal compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. ias.ac.in [ias.ac.in]

- 7. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]

- 8. docsity.com [docsity.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. web.pdx.edu [web.pdx.edu]

- 12. One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Chemical Properties of 2-Chloropropionyl Chloride for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropionyl chloride (2-CPC), a monochlorinated acyl chloride, is a pivotal reagent in modern organic synthesis, prized for its bifunctional reactivity. This guide provides a comprehensive overview of its core chemical properties, focusing on its application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its utility stems from the presence of two reactive centers: a highly electrophilic acyl chloride group and a chlorine atom at the α-position, which can participate in nucleophilic substitution reactions. This dual reactivity makes it a versatile building block for introducing the 2-chloropropionyl moiety and for constructing more complex molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use and for the accurate characterization of its reaction products.

Physical and Thermochemical Properties

The following table summarizes the key physical and thermochemical properties of this compound. These parameters are essential for reaction setup, purification, and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₃H₄Cl₂O | [1][2] |

| Molecular Weight | 126.97 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Pungent, Stenchy | [1] |

| Boiling Point | 109-111 °C at 760 mmHg | [3] |

| Melting Point | -71 °C | [1][2] |

| Density | 1.308 g/mL at 25 °C | [3] |

| Flash Point | 31 °C (87.8 °F) | [3] |

| Refractive Index (n20/D) | 1.440 | [3] |

| Vapor Pressure | 28 mbar at 20 °C | [1] |

| Solubility | Reacts violently with water. Soluble in many organic solvents. | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and purity assessment of this compound.

| Spectroscopic Data | Key Features |

| Infrared (IR) Spectroscopy | Strong C=O stretching absorption characteristic of acyl chlorides, typically in the range of 1780-1815 cm⁻¹. |

| ¹H NMR Spectroscopy | A quartet for the methine proton (CH) coupled to the methyl protons, and a doublet for the methyl protons (CH₃). Chemical shifts are influenced by the electronegative chlorine and carbonyl groups. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, the methine carbon bearing the chlorine, and the methyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of Cl and COCl, are observed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is also a key feature. |

Chemical Reactivity and Synthetic Applications

This compound's high reactivity is central to its utility in synthesis. It readily participates in nucleophilic acyl substitution and can also undergo substitution at the α-carbon.

Nucleophilic Acyl Substitution

The acyl chloride moiety is a powerful electrophile, reacting with a wide range of nucleophiles to form a variety of carboxylic acid derivatives. A general mechanism for this transformation is depicted below.

Caption: General mechanism of nucleophilic acyl substitution.

This compound reacts readily with primary and secondary amines to yield N-substituted 2-chloropropionamides. These amides are valuable intermediates in the synthesis of various pharmaceuticals.

The reaction of this compound with alcohols, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, affords the corresponding 2-chloropropionate esters. These esters are used in the synthesis of agrochemicals and specialty chemicals.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds. This reaction is a cornerstone in the synthesis of aryl ketones, which are precursors to numerous pharmaceutical compounds, including the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound.

Synthesis of this compound from 2-Chloropropionic Acid

Materials:

-

2-Chloropropionic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask with reflux condenser and gas outlet

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a fume hood, charge a dry round-bottom flask with 2-chloropropionic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux (approximately 75-80 °C) for 2-4 hours, or until the evolution of gas ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Synthesis of Ethyl 2-Chloropropionate (Esterification)

Materials:

-

This compound

-

Anhydrous ethanol

-

Pyridine (or another non-nucleophilic base)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a fume hood, dissolve anhydrous ethanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add pyridine (1.1 equivalents) to the ethanol solution.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add this compound (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the ethyl 2-chloropropionate by distillation under reduced pressure.

Synthesis of N-Phenyl-2-chloropropanamide (Amidation)

Materials:

-

This compound

-

Aniline

-

Pyridine (or another non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a fume hood, dissolve aniline (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred aniline solution, maintaining the temperature below 10 °C. A precipitate of pyridinium hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-phenyl-2-chloropropanamide.

Application in Drug Synthesis: The Case of Ibuprofen

A significant application of this compound is in the synthesis of ibuprofen. The key step is the Friedel-Crafts acylation of isobutylbenzene.

Synthesis of 1-(4-isobutylphenyl)-2-chloropropan-1-one (Friedel-Crafts Acylation)

Materials:

-

Isobutylbenzene

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Apparatus for quenching and work-up

Procedure:

-

In a fume hood, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM in a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, add isobutylbenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-(4-isobutylphenyl)-2-chloropropan-1-one can be purified by column chromatography or used directly in the next step.

Conversion to Ibuprofen

The resulting α-chloro ketone can be converted to ibuprofen through a multi-step process involving reduction and hydrolysis. A common route involves the following transformations:

Caption: A potential synthetic route from the α-chloro ketone to ibuprofen.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed. Reacts violently with water, releasing toxic hydrogen chloride gas.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]

-

Handling: Keep away from heat, sparks, and open flames. Avoid contact with water, alcohols, bases, and amines. Handle under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound is a highly reactive and versatile reagent with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its dual reactivity allows for the facile introduction of the 2-chloropropionyl group and the construction of complex molecular frameworks. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development. The provided experimental protocols offer a practical foundation for the synthesis of key intermediates and final products, empowering researchers to leverage the full potential of this valuable synthetic building block.

References

Industrial Synthesis of 2-Chloropropionyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary industrial synthesis methods for 2-Chloropropionyl chloride, a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The document details the core synthetic pathways, presents quantitative data in a comparative format, and provides experimental protocols for key methodologies.

Overview of Synthetic Routes

The industrial production of this compound is primarily achieved through three main strategies: the chlorination of propionyl chloride, the conversion of 2-chloropropionic acid, and synthesis from lactic acid or its derivatives. The choice of route often depends on the desired stereoisomer (racemic or optically active) and economic considerations such as raw material cost and process complexity.

Chlorination of Propionyl Chloride

This method involves the direct chlorination of propionyl chloride to produce racemic this compound.[3] While straightforward, controlling the selectivity of the α-chlorination to minimize side reactions is a key challenge. Catalysts and specific reaction conditions are employed to enhance the yield of the desired product.

Experimental Protocol: Catalytic Chlorination of Propionyl Chloride

This protocol is based on optimized conditions to improve reaction speed and selectivity.

Apparatus:

-

A 0.5L glass reactor equipped with a mechanical stirrer, temperature control system, gas inlet with a sand core for fine bubbling, a condenser, and an exhaust gas treatment system.[2]

Reagents:

-

Propionyl chloride

-

Chlorine gas (Cl₂)

-

Oxygen (O₂)

-

Chlorosulfonic acid (catalyst)[2]

Procedure:

-

Charge the reactor with propionyl chloride and chlorosulfonic acid. The typical catalyst ratio is 6 parts chlorosulfonic acid to 100 parts propionyl chloride.[2]

-

Heat the mixture to the desired reaction temperature, typically around 40°C.[2]

-

Introduce a mixture of chlorine and oxygen gas through the sand core at a controlled flow rate (e.g., 60 L/h for chlorine). The molar ratio of oxygen to chlorine is maintained at approximately 5.5:100 to act as a radical scavenger and inhibit side reactions.[2]

-

Monitor the reaction progress by taking samples every 30 minutes and analyzing them using gas chromatography (GC).[2]

-

Continue the reaction until the concentration of propionyl chloride is less than 1%.[2]

-

Upon completion, stop the gas flow and cool the reactor.

-

The crude this compound is then purified by fractional distillation.

Quantitative Data: Chlorination of Propionyl Chloride

| Parameter | Value | Reference |

| Reaction Temperature | 40°C | [2] |

| Catalyst | Chlorosulfonic acid | [2] |

| Catalyst to Substrate Ratio | 6:100 (w/w) | [2] |

| Gas Flow Rate (Chlorine) | 60 L/h | [2] |

| Oxygen to Chlorine Ratio | 5.5:100 (molar) | [2] |

| Reaction Time | ~3 hours | [2] |

| Selectivity for this compound | >93% | [2] |

Synthesis from 2-Chloropropionic Acid

The conversion of 2-chloropropionic acid to its acyl chloride is a widely used and fundamental method.[1] This is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being a popular choice due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[1]

Experimental Protocol: Acyl Chlorination of D-2-Chloropropionic Acid

This protocol describes the synthesis of D-(+)-2-chloropropionyl chloride from D-2-chloropropionic acid using thionyl chloride and a catalyst.

Apparatus:

-

A dry reaction flask equipped with a stirrer, dropping funnel, and condenser.

Reagents:

-

D-2-chloropropionic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalyst)[4]

Procedure:

-

Charge the reaction flask with 100g of D-2-chloropropionic acid and 0.5g of N,N-dimethylformamide.[4]

-

Cool the mixture to -5°C.[4]

-

Slowly add 120g of thionyl chloride dropwise, maintaining the reaction temperature at or below -7°C. The addition is typically completed over 3 hours.[4]

-

After the addition is complete, continue stirring at the same temperature for an additional 2 hours.[4]

-

Gradually raise the temperature to 75°C and reflux for 5 hours.[4]

-

After the reflux period, cool the reaction mixture to 30°C.[4]

-

Purify the product by vacuum distillation, collecting the fraction at 30-35°C under a vacuum of at least -0.095 MPa.[4]

Quantitative Data: Acyl Chlorination of D-2-Chloropropionic Acid

| Parameter | Value | Catalyst | Yield | Purity | Reference |

| Reaction Temperature (Initial) | -10°C to -2°C | Triethylamine | 81.6% | 99.2% | [4] |

| Reaction Temperature (Initial) | -7°C | N,N-dimethylacetamide | 81.6% | 99.2% | [4] |

| Reaction Temperature (Initial) | -7°C | N,N-dimethylformamide | 82.2% | 99.4% | [4] |

| Reflux Temperature | 75°C | N/A | N/A | N/A | [4] |

| Reaction Time | 5 hours (initial) + 5 hours (reflux) | N/A | N/A | N/A | [4] |

Synthesis from Lactic Acid and its Esters

For the production of optically active D-(+)-2-chloropropionyl chloride, a common starting material is L-lactic acid or its esters, such as L-ethyl lactate or L-methyl lactate.[5][6] These processes often involve a configuration inversion. A one-pot synthesis from L-lactic acid and thionyl chloride has been developed to simplify the process and improve efficiency.[5] Alternatively, a multi-step approach involving the chlorination of an L-lactate ester, followed by hydrolysis and then acylation, is also utilized.[4][6]

Experimental Protocol: One-Pot Synthesis from L-Lactic Acid

This protocol details a one-pot method to produce D-(+)-2-chloropropionyl chloride from L-lactic acid.

Apparatus:

-

A 500ml dry reaction flask equipped with a stirrer and condenser.

-

Ice-salt bath.

Reagents:

-

L-lactic acid (food-grade)

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalyst)[5]

Procedure:

-

Add 365g of thionyl chloride to the reaction flask and cool to -2.0°C using an ice-salt bath.[5]

-

Slowly and simultaneously add 110g of L-lactic acid and 6.59g of pyridine dropwise over 2.5 hours, ensuring the system temperature is maintained below 0°C.[5]

-

After the addition, continue stirring in the ice-salt bath for 4 hours.[5]

-

Increase the temperature to 50°C and maintain it for 2.5 hours.[5]

-

Stop the reaction and purify the product by reduced pressure distillation, collecting the fraction with an optical rotation between -4° and -5°.[5]

Quantitative Data: One-Pot Synthesis from L-Lactic Acid

| Parameter | Value | Reference |

| L-lactic acid to Thionyl chloride ratio | 1:3.32 (w/w) | [5] |

| L-lactic acid to Pyridine ratio | 1:0.06 (w/w) | [5] |

| Initial Reaction Temperature | < 0°C | [5] |

| Heating Temperature | 45-60°C | [5] |

| Reaction Time | 5-6.5 hours | [5] |

| Yield | 84.9% - 85.8% | [5] |

| Product Purity | 97.8% - 98.5% | [5] |

Experimental Protocol: Multi-Step Synthesis from L-Ethyl Lactate

This pathway involves three main stages: synthesis of D-(+)-2-chloropropionic acid ethyl ester, hydrolysis to D-(+)-2-chloropropionic acid, and finally, acylation to D-(+)-2-chloropropionyl chloride.[6][7]

Step A: Synthesis of D-(+)-2-chloropropionic acid ethyl ester

-

In a reaction kettle with mechanical stirring, add 240 kg of thionyl chloride and 10 kg of calcium fluoride catalyst.[6]

-

At room temperature, add 200 kg of L-ethyl lactate at a rate of 5 kg/min .[6]

-

Heat the mixture to 65-70°C and stir for 3 hours.[6]

-

Further heat to 170°C and reflux for 15 hours.[6]

-

Cool and purify by rectification to obtain D-(+)-2-chloropropionic acid ethyl ester.[6]

Step B: Synthesis of D-(+)-2-chloropropionic acid

-

Hydrolyze the D-(+)-2-chloropropionic acid ethyl ester using a sodium hydroxide solution. The molar ratio of the ester to NaOH is typically between 1.00:1.10 and 1.18.[8]

Step C: Synthesis of D-(+)-2-chloropropionyl chloride

-

React the D-(+)-2-chloropropionic acid obtained in Step B with thionyl chloride to produce the final product, D-(+)-2-chloropropionyl chloride. This step is similar to the protocol described in section 3.1.[6]

Quantitative Data: Multi-Step Synthesis from L-Ethyl Lactate

| Parameter | Step A | Step B | Reference |

| Reactants | L-ethyl lactate, Thionyl chloride | D-(+)-2-chloropropionic acid ethyl ester, NaOH | [6][8] |

| Catalyst | Calcium fluoride | - | [6] |

| Temperature | 65-70°C, then 168-170°C (reflux) | Not specified | [6] |

| Reaction Time | 2-3 hours, then 15 hours (reflux) | Not specified | [6] |

| Yield | 79.7% - 89.6% | Not specified | [6] |

| Purity | 99.5% | Not specified | [6] |

| Optical Purity | 97.1% | Not specified | [6] |

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described industrial synthesis methods for this compound.

Caption: Chlorination of Propionyl Chloride Pathway.

Caption: Acyl Chlorination of 2-Chloropropionic Acid.

Caption: One-Pot Synthesis from L-Lactic Acid.

Caption: Multi-Step Synthesis from L-Ethyl Lactate.

References

- 1. This compound|CAS 7623-09-8|Supplier [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 4. CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride - Google Patents [patents.google.com]

- 5. CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride - Google Patents [patents.google.com]

- 6. Synthetic method of D-(+)-2-chloro-propanoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents [patents.google.com]

- 8. CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents [patents.google.com]

A Technical Guide to the Stereospecific Synthesis of 2-Chloropropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereospecific synthesis of 2-chloropropionyl chloride, a critical chiral building block in the pharmaceutical and agrochemical industries. This document details key synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols for the preparation of both (R)-(+)- and (S)-(-)-2-chloropropionyl chloride.

Introduction